2,4-DIETHOXY-N-(2-PYRIMIDINYL)BENZAMIDE
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Overview
Description
2,4-Diethoxy-N-(2-pyrimidinyl)benzamide: is a chemical compound with the molecular formula C15H17N3O3 . It is a derivative of benzamide, featuring ethoxy groups at the 2 and 4 positions on the benzene ring and a pyrimidinyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethoxy-N-(2-pyrimidinyl)benzamide typically involves the reaction of 2,4-diethoxybenzoic acid with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethoxy-N-(2-pyrimidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of 2,4-diethoxybenzoic acid or 2,4-diethoxybenzaldehyde.
Reduction: Formation of 2,4-diethoxy-N-(2-pyrimidinyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2,4-Diethoxy-N-(2-pyrimidinyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-(2-pyrimidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The benzamide moiety can interact with receptor sites, affecting cellular signaling pathways. These interactions result in the compound’s biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
- 2,4-Dimethoxy-N-(2-pyrimidinyl)benzamide
- 2,4-Dichloro-N-(2-pyrimidinyl)benzamide
- 2,4-Diethoxy-N-(2-pyridinylmethyl)benzamide
Comparison:
- 2,4-Dimethoxy-N-(2-pyrimidinyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups, leading to different electronic and steric properties.
- 2,4-Dichloro-N-(2-pyrimidinyl)benzamide: Contains chloro groups instead of ethoxy groups, resulting in different reactivity and potential biological activity.
- 2,4-Diethoxy-N-(2-pyridinylmethyl)benzamide: Similar structure but with a pyridinylmethyl group instead of a pyrimidinyl group, affecting its binding affinity and specificity for molecular targets .
Properties
IUPAC Name |
2,4-diethoxy-N-pyrimidin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-20-11-6-7-12(13(10-11)21-4-2)14(19)18-15-16-8-5-9-17-15/h5-10H,3-4H2,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHUZVUBKQIGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NC=CC=N2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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